![molecular formula C6H11N3 B1206169 1H-Pyrazole-4-propanamine CAS No. 21056-78-0](/img/structure/B1206169.png)
1H-Pyrazole-4-propanamine
Description
1H-Pyrazole-4-propanamine is a heterocyclic compound containing a pyrazole ring with a propylamine substituent. The structure consists of a five-membered ring with two adjacent nitrogen atoms—one acting as a proton donor (pyrrole-type) and the other as a proton acceptor (pyridine-type). The remaining positions in the ring allow for various structural modifications, leading to diverse properties and applications .
Synthesis Analysis
The synthesis of 1H-Pyrazole-4-propanamine involves various methods. For instance, researchers have reported the formation of 3-aryl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehydes via Vilsmeier-Haack cyclization-formylation of different hydrazones . Further exploration of synthetic routes and optimization is essential for efficient and selective production.
Scientific Research Applications
Life Science Research
3-(1H-pyrazol-4-yl)propan-1-amine: is utilized in life science research for its potential biological activity. It serves as a building block in the synthesis of various heterocyclic compounds that exhibit promising biological properties . The compound’s derivatives are explored for their therapeutic potential, including antileishmanial and antimalarial activities, where they show promise in inhibiting specific biological pathways critical to the survival of pathogens .
Material Science
In material science, this compound is investigated for its role in creating novel materials with unique properties. Its derivatives can be used to synthesize energetic materials with high nitrogen content, which are of interest for their potential applications in propellants and explosives . The structural versatility of pyrazole allows for the development of materials with desired thermal and chemical stability.
Chemical Synthesis
3-(1H-pyrazol-4-yl)propan-1-amine: is a valuable intermediate in chemical synthesis. It is involved in the preparation of pyrazole derivatives that are used in various synthetic routes. These derivatives are crucial for the development of new pharmaceuticals and agrochemicals, showcasing the compound’s versatility in synthetic organic chemistry .
Chromatography
This compound and its derivatives can be used as standards or reagents in chromatographic methods. They assist in the separation and analysis of complex mixtures, helping to identify and quantify components with precision. Their stability and reactivity make them suitable for use in various chromatographic techniques .
Analytical Science
In analytical science, 3-(1H-pyrazol-4-yl)propan-1-amine is employed in the development of analytical reagents and assays. It is used to design probes and sensors for the detection of ions or molecules, leveraging its reactive functional groups to produce measurable signals in response to analytes .
Pharmaceutical Research
The compound’s derivatives are extensively studied for their pharmacological properties. They are part of the ongoing research to discover new drugs with improved efficacy and safety profiles. The pyrazole core is a common motif in many pharmaceuticals, and its manipulation can lead to the discovery of novel therapeutic agents .
properties
IUPAC Name |
3-(1H-pyrazol-4-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c7-3-1-2-6-4-8-9-5-6/h4-5H,1-3,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPUYKJNDVFPCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175278 | |
Record name | 4-(3-Aminopropyl)pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10175278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
21056-78-0 | |
Record name | 1H-Pyrazole-4-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21056-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Aminopropyl)pyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021056780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(3-Aminopropyl)pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10175278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1H-pyrazol-4-yl)propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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